Antileishmanial agent-11 discovery and synthesis
Antileishmanial agent-11 discovery and synthesis
As "Antileishmanial agent-11" is a placeholder, this technical guide will focus on a real-world counterpart, GSK3186899 (also known as DDD853651) , a preclinical development candidate for visceral leishmaniasis. This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Visceral leishmaniasis (VL) is a fatal parasitic disease with a pressing need for new, effective, and safe oral treatments.[1][2][3] The discovery of GSK3186899 stems from a phenotypic screening campaign against Leishmania donovani, the causative agent of VL.[1][2][3] The optimization of an initial hit compound focused on balancing potency with metabolic stability and solubility.[1][2][4][5] GSK3186899 emerged as a promising candidate with excellent in vitro and in vivo efficacy, good physicochemical properties, and oral bioavailability.[6] The compound is believed to exert its antileishmanial effect through the inhibition of the parasite's proteasome.[7] This guide details the discovery cascade, synthesis route, biological data, and experimental protocols for GSK3186899.
Discovery Workflow
The discovery of GSK3186899 was guided by a structured workflow, beginning with a high-throughput phenotypic screen and progressing through stages of hit-to-lead and lead optimization. The primary goal was to identify a compound with potent anti-leishmanial activity and drug-like properties suitable for oral administration.
Biological Activity and Pharmacokinetics
GSK3186899 exhibits potent and selective activity against Leishmania donovani amastigotes, the clinically relevant form of the parasite that resides within host macrophages. The compound shows a favorable pharmacokinetic profile, supporting its development as an oral therapeutic.
Table 1: In Vitro Potency and Selectivity
| Assay | Cell Type | Target | IC50 / EC50 (µM) | Selectivity Index (SI) |
| Intramacrophage Assay | THP-1 cells | L. donovani amastigotes | 0.014 | >100 |
| Cytotoxicity Assay | HepG2 cells | Human hepatocyte | >10 | - |
| Cytotoxicity Assay | THP-1 cells | Human monocyte | >10 | - |
Table 2: Pharmacokinetic Profile
| Parameter | Species | Value | Units |
| Oral Bioavailability | Mouse | >95% | % |
| In Vivo Efficacy | Mouse | >95% reduction in parasite load | % |
| Solubility (FaSSIF) | - | High | - |
| Metabolic Stability | - | High | - |
Mechanism of Action: Proteasome Inhibition
The proposed mechanism of action for GSK3186899 is the inhibition of the kinetoplastid proteasome, a multi-subunit protein complex responsible for protein degradation.[7] The proteasome is essential for parasite viability, playing a critical role in cell cycle control, stress response, and protein quality control. Inhibition of the proteasome leads to an accumulation of ubiquitylated proteins, cell cycle arrest, and ultimately, parasite death.[7]
Synthesis of GSK3186899
The synthesis of GSK3186899 is achieved through a multi-step process.[1] The following diagram and protocol outline a plausible synthetic route based on published literature for similar compounds.
Experimental Protocols
Leishmania donovani Intramacrophage Assay
This assay determines the efficacy of compounds against the intracellular amastigote stage of L. donovani.
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Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.
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Macrophage Differentiation: THP-1 cells are seeded into 384-well plates and differentiated into macrophages by the addition of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
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Parasite Infection: Differentiated macrophages are infected with L. donovani amastigotes at a parasite-to-cell ratio of 10:1.
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Compound Addition: After 24 hours of infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (GSK3186899).
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Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
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Quantification: The number of viable intracellular amastigotes is determined by high-content imaging after staining with a DNA-specific fluorescent dye (e.g., DAPI).
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Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Synthesis Protocol for GSK3186899 (Illustrative)
The following is a generalized protocol based on the synthesis of related pyrazolopyrimidine compounds.[6]
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Amide Formation: To a solution of a suitable amine in a solvent such as dichloromethane, add 2,4-dichloro-5-pyrimidinecarbonyl chloride at 0°C. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
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Methoxide Displacement: The resulting amide is treated with sodium methoxide in methanol to selectively displace the chlorine atom at the 4-position of the pyrimidine ring.
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Amine Displacement: The second chlorine atom at the 2-position is then displaced by reacting the intermediate with a specific amine (e.g., 10a or 10b from the literature) in a suitable solvent like ethanol at an elevated temperature.[1]
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Final Modifications: Subsequent steps may involve reactions such as treatment with Lawesson's reagent followed by other modifications to yield the final GSK3186899 structure.[1]
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Purification: The final compound is purified using column chromatography or recrystallization to achieve high purity. The structure is confirmed by NMR and mass spectrometry.
Conclusion
GSK3186899 represents a significant advancement in the search for novel antileishmanial drugs. Its potent and selective activity, favorable pharmacokinetic properties, and oral bioavailability make it a strong candidate for the treatment of visceral leishmaniasis. The mechanism of action, targeting the parasite's proteasome, offers a promising avenue for overcoming resistance to existing therapies. Further clinical development of GSK3186899 and related compounds is warranted to address the unmet medical need in leishmaniasis treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Collection - Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
